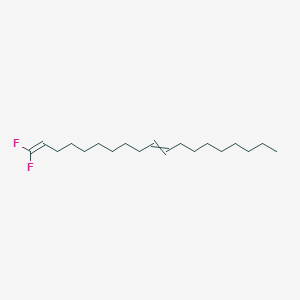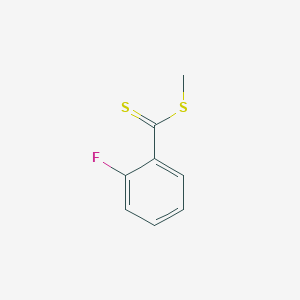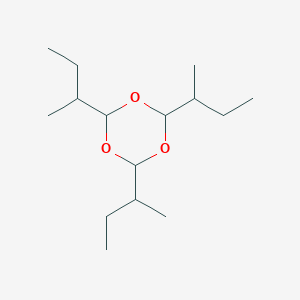
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane is a chemical compound characterized by its unique structure, which includes three butan-2-yl groups attached to a 1,3,5-trioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(butan-2-yl)-1,3,5-trioxane typically involves the reaction of butan-2-yl alcohol with formaldehyde under acidic conditions. The reaction proceeds through a series of condensation steps, leading to the formation of the trioxane ring with butan-2-yl substituents at the 2, 4, and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tri(butan-2-yl)-1,3,5-trioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tri(butan-2-yl)-1,3,5-trioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as oxidative stress or inflammation.
Comparación Con Compuestos Similares
2,4,6-Tri(butan-2-yl)-1,3,5-triazine: Similar in structure but contains nitrogen atoms in the ring.
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane: Contains oxygen atoms in the ring, making it more reactive in certain chemical reactions.
Uniqueness: this compound is unique due to its specific arrangement of butan-2-yl groups and the presence of the trioxane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
112397-21-4 |
|---|---|
Fórmula molecular |
C15H30O3 |
Peso molecular |
258.40 g/mol |
Nombre IUPAC |
2,4,6-tri(butan-2-yl)-1,3,5-trioxane |
InChI |
InChI=1S/C15H30O3/c1-7-10(4)13-16-14(11(5)8-2)18-15(17-13)12(6)9-3/h10-15H,7-9H2,1-6H3 |
Clave InChI |
FTOBSSPHHMYHBC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1OC(OC(O1)C(C)CC)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


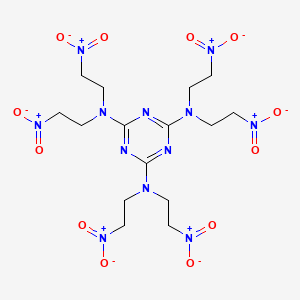

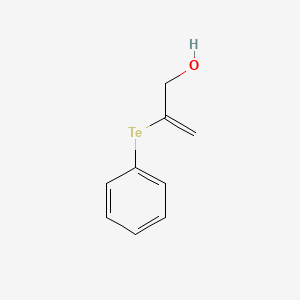
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
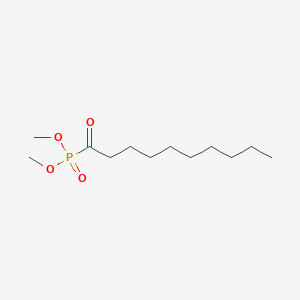
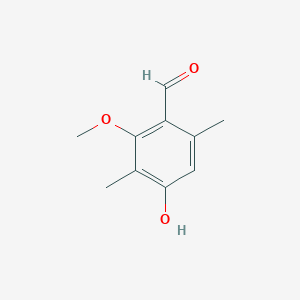

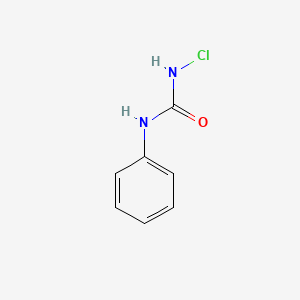

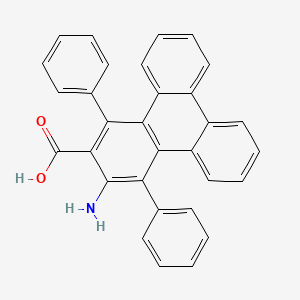
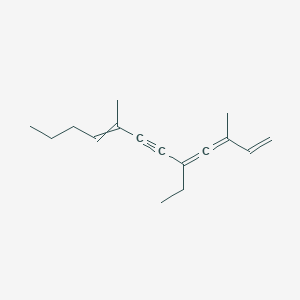
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
